7-Bromo-2-methylquinoline
Overview
Description
7-Bromo-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position on the quinoline ring structure gives this compound its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinoline can be achieved through various methods. One common approach involves the bromination of 2-methylquinoline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products:
- Substituted quinoline derivatives
- Quinoline aldehydes and carboxylic acids
- Tetrahydroquinoline derivatives
Scientific Research Applications
7-Bromo-2-methylquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Comparison with Similar Compounds
- 6-Bromo-2-methylquinoline
- 6-Fluoro-2-methylquinoline
- 4,7-Diphenyl-1,10-phenanthroline
Comparison: 7-Bromo-2-methylquinoline is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as 6-Bromo-2-methylquinoline and 6-Fluoro-2-methylquinoline, the position of the substituent can significantly affect the compound’s chemical behavior and biological activity .
Properties
IUPAC Name |
7-bromo-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKOCCXFMXGRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60490842 | |
Record name | 7-Bromo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60490842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4965-34-8 | |
Record name | 7-Bromo-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4965-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60490842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research papers regarding 7-Bromo-2-methylquinoline-5,8-dione?
A1: The research primarily demonstrates a simple method for preparing 7-alkylamino-2-methylquinoline-5,8-diones. It highlights the regiochemistry of nucleophilic substitution reactions involving 6- or this compound-5,8-dione with amines. [, ] Specifically, the research shows that using this compound-5,8-dione as a starting material leads to the desired 7-alkylamino product. [, ]
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